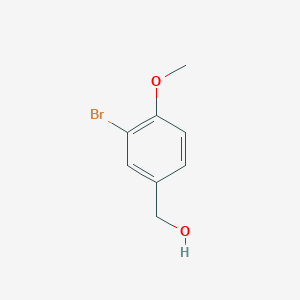

(3-Bromo-4-methoxyphenyl)methanol

Description

Properties

IUPAC Name |

(3-bromo-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUYJSKYVZRGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543585 | |

| Record name | (3-Bromo-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38493-59-3 | |

| Record name | (3-Bromo-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-4-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Bromo-4-methoxyphenyl)methanol CAS number 38493-59-3 properties

An In-depth Technical Guide to (3-Bromo-4-methoxyphenyl)methanol

CAS Number: 38493-59-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of (3-Bromo-4-methoxyphenyl)methanol (CAS No. 38493-59-3), a valuable substituted benzyl alcohol intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it provides detailed experimental protocols for its synthesis and illustrates its potential utility as a building block in modern synthetic chemistry, particularly for the construction of complex molecular architectures relevant to drug discovery.

Physicochemical and Spectroscopic Properties

(3-Bromo-4-methoxyphenyl)methanol is a white to off-white solid at room temperature.[1] Its core structure consists of a benzene ring substituted with bromo, methoxy, and hydroxymethyl groups, making it a versatile intermediate for further chemical modification.

Physicochemical Data

The key physical and chemical properties of (3-Bromo-4-methoxyphenyl)methanol are summarized in the table below. It is important to note that while the melting point is experimentally determined, other values such as boiling point and density are primarily based on computational predictions.

| Property | Value | Source(s) |

| CAS Number | 38493-59-3 | [1] |

| Molecular Formula | C₈H₉BrO₂ | [1][2] |

| Molecular Weight | 217.06 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 59-63 °C | [1] |

| Boiling Point | 307.3 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.513 g/cm³ (Predicted) | [4] |

| Flash Point | 139.6 °C (Predicted) | |

| Refractive Index | 1.57 (Predicted) | [4] |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of (3-Bromo-4-methoxyphenyl)methanol. The available data is presented below.

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (CDCl₃) δ = 7.55-6.82 (m, 3H, Ar-H), 4.60 (s, 2H, -CH₂-), 3.89 (s, 3H, -OCH₃), 1.71 (br. s, 1H, -OH) | [5] |

| ¹³C NMR | (CDCl₃) δ = 155.4, 134.6, 132.3, 127.3, 111.9, 111.7, 64.3 (-CH₂-), 56.3 (-OCH₃) | [5] |

| Mass Spec. (EI) | m/z calculated for C₈H₉BrO₂ [M]⁺: 215.98; Found: 216.05 | [1] |

| IR Spectrum | Experimental data not readily available in searched databases. |

Synthesis and Reactivity

(3-Bromo-4-methoxyphenyl)methanol is typically synthesized via the reduction of a corresponding benzoic acid ester or aldehyde. Its chemical reactivity is dictated by the three functional groups: the aryl bromide, the benzyl alcohol, and the electron-donating methoxy group on the aromatic ring.

Experimental Protocol: Synthesis

The following protocol details the synthesis of (3-Bromo-4-methoxyphenyl)methanol via the reduction of a benzoate ester using diisobutylaluminum hydride (DIBAL-H).[1]

Reaction: Reduction of Methyl 3-bromo-4-methoxybenzoate

-

Reaction Setup: Dissolve methyl 3-bromo-4-methoxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of ester) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes, 2.5 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 30 minutes. Subsequently, warm the mixture to 0 °C and continue stirring for an additional 30 minutes.

-

Quenching: Cool the mixture back to -78 °C and quench the reaction by the slow, dropwise addition of methanol (5 mL per gram of starting ester).

-

Workup: Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) followed by ethyl acetate. Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Caption: Synthetic workflow for (3-Bromo-4-methoxyphenyl)methanol.

Reactivity and Applications in Drug Development

The aryl bromide moiety of (3-Bromo-4-methoxyphenyl)methanol serves as a key functional handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions. This makes it a highly valuable building block for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs). The benzyl alcohol group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers and esters.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction, adapted from established methods for similar aryl bromides, illustrating how this compound can be used to form biaryl structures.

-

Reaction Setup: To a flame-dried flask, add (3-Bromo-4-methoxyphenyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Caption: Representative workflow for Suzuki-Miyaura cross-coupling.

Safety and Handling

(3-Bromo-4-methoxyphenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

Always consult the Safety Data Sheet (SDS) from the supplier before use.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Thieme E-Books & E-Journals - [thieme-connect.com]

- 3. (3-Bromo-4-methoxyphenyl)methanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. molbase.com [molbase.com]

- 5. wakayama-u.repo.nii.ac.jp [wakayama-u.repo.nii.ac.jp]

Synthesis of (3-Bromo-4-methoxyphenyl)methanol from 4-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and regioselective method for the synthesis of (3-Bromo-4-methoxyphenyl)methanol, a valuable building block in medicinal chemistry and organic synthesis. The synthesis commences from the readily available starting material, 4-methoxybenzyl alcohol. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and illustrates the synthetic workflow. The featured methodology emphasizes high selectivity, operational simplicity, and the use of environmentally conscious reagents.

Introduction

(3-Bromo-4-methoxyphenyl)methanol is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the methoxy and alcohol moieties provide additional handles for chemical modification. The regioselective introduction of a bromine atom onto the aromatic ring of 4-methoxybenzyl alcohol presents a synthetic challenge due to the activating nature of the methoxy group and the potential for side reactions involving the benzylic alcohol. This guide details a robust protocol for the ortho-bromination of 4-methoxybenzyl alcohol, leveraging an in-situ generation of the brominating agent to achieve high selectivity and yield.

Reaction Principle

The synthesis of (3-Bromo-4-methoxyphenyl)methanol from 4-methoxybenzyl alcohol is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. Since the para position is substituted with the hydroxymethyl group (-CH₂OH), the electrophilic attack of a bromine species (Br⁺) is directed to the ortho position (C-3).

This guide focuses on a method utilizing ammonium bromide (NH₄Br) as the bromine source and hydrogen peroxide (H₂O₂) as a mild oxidant in an acetic acid (CH₃COOH) medium. This system generates an electrophilic bromine species in situ. An advantage of this method is its high regioselectivity for ring bromination over benzylic bromination, even in the presence of a susceptible benzylic alcohol.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (3-Bromo-4-methoxyphenyl)methanol.

| Parameter | Value | Reference |

| Starting Material | 4-Methoxybenzyl alcohol | Commercially Available |

| Molecular Formula | C₈H₁₀O₂ | - |

| Molecular Weight | 138.16 g/mol | - |

| Product | (3-Bromo-4-methoxyphenyl)methanol | - |

| Molecular Formula | C₈H₉BrO₂ | [2] |

| Molecular Weight | 217.06 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 59-63 °C | [3] |

| Reaction Conditions | ||

| Brominating System | NH₄Br / H₂O₂ | [1] |

| Solvent | Acetic Acid (CH₃COOH) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 2-4 hours (Monitored by TLC) | [1] |

| Yield | ||

| Typical Isolated Yield | Good to Excellent | [1] |

| Purification | ||

| Method | Column Chromatography | [3] |

| Eluent System (Example) | Hexane/Ethyl Acetate (2:1) | [3] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the regioselective bromination of activated aromatic systems.[1]

4.1 Materials and Reagents

-

4-Methoxybenzyl alcohol (1.0 eq)

-

Ammonium bromide (NH₄Br) (1.1 eq)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution) (1.1 eq)

-

Glacial Acetic Acid (CH₃COOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

4.2 Equipment

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

4.3 Procedure

-

Reaction Setup: In a 25 mL two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzyl alcohol (2 mmol, 276 mg) in glacial acetic acid (4 mL).

-

Addition of Bromide Source: To the stirred solution, add ammonium bromide (2.2 mmol, 215 mg).

-

Initiation of Bromination: Add 30% hydrogen peroxide (2.2 mmol, 0.25 mL) dropwise to the reaction mixture using a dropping funnel over a period of 5-10 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature at or near room temperature.

-

Reaction Monitoring: Allow the contents to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 3:1). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, carefully quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

-

Washing and Drying: Combine the organic extracts and wash with water (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

4.4 Purification

-

Purify the crude product by silica gel column chromatography.

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude product onto the column and elute with a hexane/ethyl acetate gradient (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity). A typical eluent system for the product is hexane/ethyl acetate (2:1).[3]

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and evaporate the solvent to yield (3-Bromo-4-methoxyphenyl)methanol as a white to off-white solid.

Workflow and Pathway Diagrams

5.1 Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: A flowchart detailing the experimental procedure from starting materials to the purified product.

5.2 Reaction Pathway

The diagram below outlines the chemical transformation occurring during the synthesis.

Caption: The overall chemical transformation from reactant to product.

Safety Considerations

-

Glacial acetic acid is corrosive and should be handled in a fume hood.

-

Hydrogen peroxide (30%) is a strong oxidizer; avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

-

Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The described method provides an efficient and selective pathway for the synthesis of (3-Bromo-4-methoxyphenyl)methanol from 4-methoxybenzyl alcohol. The use of an in situ generated brominating agent from ammonium bromide and hydrogen peroxide minimizes the formation of by-products and offers a safer, more environmentally friendly alternative to traditional bromination methods. This technical guide serves as a valuable resource for researchers requiring this key synthetic intermediate for applications in drug discovery and development.

References

(3-Bromo-4-methoxyphenyl)methanol molecular weight and formula

This document provides a concise technical overview of the key physicochemical properties of (3-Bromo-4-methoxyphenyl)methanol, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of (3-Bromo-4-methoxyphenyl)methanol are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C8H9BrO2 | [1][2][3] |

| Molecular Weight | 217.06 g/mol | [1][2][3] |

| Appearance | White to off-white Solid | [2] |

| Melting Point | 59-63°C | [1][2] |

| CAS Number | 38493-59-3 | [1][2][3] |

Experimental Protocols & Visualizations

The scope of this guide is to provide the fundamental molecular weight and formula for (3-Bromo-4-methoxyphenyl)methanol. As this topic does not involve experimental workflows or signaling pathways, detailed experimental protocols and graphical visualizations are not applicable.

References

Spectroscopic Elucidation of (3-Bromo-4-methoxyphenyl)methanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (3-Bromo-4-methoxyphenyl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural confirmation of (3-Bromo-4-methoxyphenyl)methanol is achieved through the combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data presented herein has been compiled from verified sources to ensure accuracy and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra were recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.57 | d | 2.2 | 1H | Ar-H |

| 7.27 | dd | 8.6, 2.2 | 1H | Ar-H |

| 6.88 | d | 8.6 | 1H | Ar-H |

| 4.61 | s | - | 2H | CH₂ |

| 3.90 | s | - | 3H | OCH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 155.5 | Ar-C (C-OCH₃) |

| 134.6 | Ar-C |

| 132.4 | Ar-C |

| 112.0 | Ar-CH |

| 111.8 | Ar-CH |

| 64.4 | CH₂ |

| 56.4 | OCH₃ |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) was used to determine the molecular weight and fragmentation pattern of the compound.

EIMS Data

| m/z | Interpretation |

| 215.98 | Calculated [M]⁺ for C₈H₉BrO₂ |

| 216.05 | Measured [M]⁺ |

The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak.

Experimental Protocols

The following sections detail the generalized procedures for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of (3-Bromo-4-methoxyphenyl)methanol is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1][2]

-

The solution is transferred to a clean, dry 5 mm NMR tube.[1]

-

To ensure a homogeneous solution and remove any suspended particles that could affect the spectral quality, the sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.[1]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small amount of (3-Bromo-4-methoxyphenyl)methanol is dissolved in a volatile organic solvent, such as methylene chloride or acetone.[3]

-

A drop of this solution is applied to a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[3]

Data Acquisition:

-

The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.

-

A background spectrum of the clean, empty salt plate is recorded.

-

The IR spectrum of the sample is then recorded.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum.[4]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (Electron Impact ionization), causing the ejection of an electron and the formation of a positively charged molecular ion (radical cation).[5]

Mass Analysis and Detection:

-

The resulting ions are accelerated by an electric field and then deflected by a magnetic field.[4][5]

-

The degree of deflection depends on the mass-to-charge ratio (m/z) of the ions.

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.[5]

Visualizations

The following diagrams illustrate the chemical structure and the general workflow of spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure and its correlation with expected spectroscopic signals.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Solubility of (3-Bromo-4-methoxyphenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-bromo-4-methoxyphenyl)methanol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility in various organic solvents. The methodologies outlined are based on established principles of organic chemistry and are designed to yield reliable and reproducible results.

Physicochemical Properties Overview

(3-Bromo-4-methoxyphenyl)methanol is a solid at room temperature with a molecular weight of 217.06 g/mol . Its structure, featuring a substituted benzene ring with a bromine atom, a methoxy group, and a hydroxymethyl group, suggests a moderate level of polarity. The presence of the hydroxyl group allows for hydrogen bonding, which will significantly influence its solubility in protic solvents. Conversely, the brominated aromatic ring contributes to its nonpolar character, suggesting solubility in less polar organic solvents. The principle of "like dissolves like" is a key concept in predicting the solubility of this compound; it is expected to be more soluble in solvents with similar polarity.

Data Presentation: A Template for Experimental Findings

As no specific quantitative solubility data for (3-bromo-4-methoxyphenyl)methanol has been identified in the public domain, the following table is provided as a structured template for researchers to record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and conditions.

| Solvent Category | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| Polar Protic | Methanol | 25 | Gravimetric/HPLC | |

| Ethanol | 25 | Gravimetric/HPLC | ||

| Isopropanol | 25 | Gravimetric/HPLC | ||

| Polar Aprotic | Acetone | 25 | Gravimetric/HPLC | |

| Acetonitrile | 25 | Gravimetric/HPLC | ||

| Dimethylformamide (DMF) | 25 | Gravimetric/HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric/HPLC | ||

| Nonpolar | Hexane | 25 | Gravimetric/HPLC | |

| Toluene | 25 | Gravimetric/HPLC | ||

| Chlorinated | Dichloromethane | 25 | Gravimetric/HPLC | |

| Chloroform | 25 | Gravimetric/HPLC |

Experimental Protocols

The following is a detailed methodology for determining the solubility of (3-bromo-4-methoxyphenyl)methanol in organic solvents. The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of (3-bromo-4-methoxyphenyl)methanol in a range of organic solvents at a constant temperature.

Materials:

-

(3-Bromo-4-methoxyphenyl)methanol (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer (optional, for concentration analysis)

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (3-bromo-4-methoxyphenyl)methanol and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired organic solvent into each vial.[2]

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[1] A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Solubility Determination (Gravimetric Method):

-

Accurately weigh a pre-weighed evaporating dish or watch glass.

-

Transfer a known volume of the filtered saturated solution to the dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

Reweigh the dish containing the solid residue.

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of dish] / Volume of solution (mL) * 100

-

-

Solubility Determination (Instrumental Analysis - Optional):

-

If using HPLC or UV-Vis, prepare a calibration curve using standard solutions of known concentrations of (3-bromo-4-methoxyphenyl)methanol in the respective solvent.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of (3-bromo-4-methoxyphenyl)methanol.

While existing literature does not provide specific quantitative solubility data for (3-bromo-4-methoxyphenyl)methanol, this guide equips researchers with the necessary tools to generate this crucial information. The provided experimental protocol, based on the reliable isothermal shake-flask method, along with the data presentation template and workflow visualization, offers a robust framework for the systematic and accurate determination of the compound's solubility in various organic solvents.[1]

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (3-Bromo-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for (3-Bromo-4-methoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity within a laboratory setting. The information presented is collated from safety data sheets of the compound and structurally similar chemicals.

Section 1: Hazard Identification and Classification

(3-Bromo-4-methoxyphenyl)methanol is classified as a hazardous substance. The primary risks associated with this compound are skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3] It is also recognized as harmful to aquatic life.[4]

GHS Hazard Statements

-

H317: May cause an allergic skin reaction.[4]

-

H332: Harmful if inhaled.[2]

-

H402: Harmful to aquatic life.[4]

GHS Precautionary Statements

A series of precautionary statements are associated with the handling of this compound, emphasizing avoidance of exposure and proper response in case of accidental contact.[1][2][4] Key preventive measures include avoiding breathing dust, fumes, or vapors, and washing skin thoroughly after handling.[2][4] Personal protective equipment, such as protective gloves, eye protection, and face protection, is mandatory.[1][4]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of (3-Bromo-4-methoxyphenyl)methanol is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 59-63 °C |

| Storage Temperature | Room Temperature, sealed in a dry environment |

(Data sourced from supplier information for 3-Bromo-4-methoxybenzyl alcohol)[7]

Section 3: Experimental Protocols and Handling

Strict adherence to established protocols is paramount when working with (3-Bromo-4-methoxyphenyl)methanol to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling this compound. The specific level of protection may vary based on the experimental scale and conditions.

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[1][8] | To protect against splashes and vapors that can cause serious eye irritation.[2][4][8] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[8][9] | To prevent skin contact, which can cause irritation and potential allergic reactions.[2][4] |

| Body Protection | A fully buttoned lab coat and closed-toe shoes.[9] | To protect against accidental spills and contamination of personal clothing. |

| Respiratory Protection | Use in a certified chemical fume hood is essential to avoid inhalation of dust or vapors.[9][10] | To prevent respiratory tract irritation.[1][6] |

Engineering Controls

All operations involving (3-Bromo-4-methoxyphenyl)methanol, including weighing and transferring, should be conducted within a properly functioning chemical fume hood to ensure adequate ventilation.[9][11] The work surface should be covered with disposable bench covers to contain any spills.[9]

Storage and Incompatibilities

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][12] It should be kept away from heat, sparks, and open flames.[12] Incompatible materials include strong oxidizing agents.[11]

Section 4: Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek medical attention if irritation persists.[1][11] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[11] Remove contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.[1][4] |

| Inhalation | Move the individual to fresh air.[1][11] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1][2] Seek medical attention.[1][11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][10] Rinse the mouth with water and seek immediate medical attention.[1][10] |

Fire-Fighting Measures

In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[1][10] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][12]

Accidental Release Measures

For spills, wear appropriate personal protective equipment.[1] Mix the spilled material with an inert absorbent, such as sand, and sweep it up into a tightly closed container for disposal.[11] Ensure the area is well-ventilated. Do not let the product enter drains.[1][11]

Section 5: Disposal Considerations

Disposal of (3-Bromo-4-methoxyphenyl)methanol and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.[11] Contact a licensed professional waste disposal service.[10]

Visualizations

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.

References

- 1. aaronchem.com [aaronchem.com]

- 2. echemi.com [echemi.com]

- 3. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. (2-Bromo-4,5-dimethoxyphenyl)methanol | C9H11BrO3 | CID 618887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-BROMO-4-METHOXYBENZYL ALCOHOL | 38493-59-3 [chemicalbook.com]

- 8. mcrsafety.com [mcrsafety.com]

- 9. benchchem.com [benchchem.com]

- 10. capotchem.cn [capotchem.cn]

- 11. (4-Bromo-3-methylphenyl)methanol | CAS#:149104-89-2 | Chemsrc [chemsrc.com]

- 12. fishersci.com [fishersci.com]

Navigating the Procurement and Application of (3-Bromo-4-methoxyphenyl)methanol in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Bromo-4-methoxyphenyl)methanol, a substituted benzyl alcohol, serves as a valuable building block in synthetic organic chemistry, particularly in the construction of more complex molecules with potential therapeutic applications. Its bifunctional nature, featuring a reactive bromophenyl group and a primary alcohol, allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. This technical guide provides a comprehensive overview of the commercial availability of (3-Bromo-4-methoxyphenyl)methanol, its key chemical properties, a detailed experimental protocol for a representative synthetic application, and an illustrative signaling pathway relevant to the biological targets of compounds derived from this precursor.

Commercial Availability and Physicochemical Properties

A diverse range of chemical suppliers offer (3-Bromo-4-methoxyphenyl)methanol, catering to various research and development needs. The purity and available quantities can differ between suppliers, and it is crucial for researchers to select a vendor that meets the specific requirements of their intended application. The tables below summarize the offerings from several prominent commercial suppliers and key physicochemical properties of the compound.

Table 1: Commercial Suppliers of (3-Bromo-4-methoxyphenyl)methanol

| Supplier | Purity | Available Quantities | CAS Number |

| Shanghai Aladdin Biochemical Technology Co., LTD | 98.0% | 250mg, 1g | 38493-59-3 |

| Ambeed | Not specified | 250mg | Not specified |

| CP Lab Safety | 95% | 25g | 68120-35-4 |

| BLD Pharm | Not specified | Not specified | 38493-59-3 |

| Crysdot LLC | 98% | 25g, 100g | 38493-59-3 |

| ChemScene | ≥95% | Not specified | 68120-35-4 |

| Alfa Chemistry | Not specified | Not specified | 38493-59-3 |

| Sigma-Aldrich | 97% | Not specified | 68120-35-4 |

| Carl ROTH | ≥95 % | 1g, 2g, 5g, 10g | 38493-59-3 |

| Manchester Organics | Not specified | Not specified | 38493-59-3 |

| Sunway Pharm Ltd | 97% | 1g, 5g, 10g, 25g, 100g | 68120-35-4 |

| Appchem | Not specified | Not specified | 38493-59-3 |

Table 2: Physicochemical Properties of (3-Bromo-4-methoxyphenyl)methanol

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| CAS Number | 38493-59-3 | [1] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | 59-63 °C | General knowledge |

| Boiling Point | 307.3 °C at 760 mmHg | General knowledge |

| SMILES | OCc1cc(Br)c(OC)cc1 | [1] |

Synthetic Utility and Experimental Protocols

(3-Bromo-4-methoxyphenyl)methanol is a key intermediate in the synthesis of a variety of heterocyclic compounds, including quinazolines, which are known to exhibit a broad spectrum of biological activities. The following protocol details a representative synthesis of a quinazoline derivative, illustrating a potential application of this versatile building block in the development of kinase inhibitors.

Experimental Protocol: Synthesis of a 2-Substituted Quinazolin-4(3H)-one Derivative

This protocol is a representative example of how (3-Bromo-4-methoxyphenyl)methanol can be utilized in a multi-step synthesis. The initial step involves the oxidation of the alcohol to the corresponding aldehyde, which is then used to construct the quinazolinone core.

Step 1: Oxidation of (3-Bromo-4-methoxyphenyl)methanol to 3-Bromo-4-methoxybenzaldehyde

-

Reaction Setup: To a stirred solution of (3-Bromo-4-methoxyphenyl)methanol (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add pyridinium chlorochromate (PCC, 1.5 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Bromo-4-methoxybenzaldehyde.

Step 2: Synthesis of the Quinazolinone Core

-

Reaction Setup: In a round-bottom flask, combine 3-Bromo-4-methoxybenzaldehyde (1.0 eq), 2-aminobenzamide (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene (15 volumes).

-

Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Continue refluxing for 12-16 hours.

-

Work-up: After cooling to room temperature, the precipitated solid is collected by filtration.

-

Purification: Wash the solid with cold toluene and then with a small amount of ethanol to yield the desired 2-(3-Bromo-4-methoxyphenyl)-quinazolin-4(3H)-one.

References

An In-depth Technical Guide on (3-Bromo-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromo-4-methoxyphenyl)methanol, a significant chemical intermediate in organic synthesis. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document consolidates available physicochemical data and detailed experimental protocols for its synthesis and characterization. This information is crucial for researchers working on the synthesis of novel organic compounds and in the field of drug discovery and development.

Physicochemical Properties

(3-Bromo-4-methoxyphenyl)methanol, also known as 3-Bromo-4-methoxybenzyl alcohol, is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Melting Point | 59-63 °C | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 38493-59-3 | [1] |

Synthesis Protocols

The synthesis of (3-Bromo-4-methoxyphenyl)methanol can be achieved through various routes, most commonly via the reduction of a corresponding benzoic acid or benzaldehyde derivative. The following sections detail established experimental procedures.

Synthesis from 3-Bromo-4-methylbenzoic Acid

One common synthetic route involves the reduction of 3-Bromo-4-methylbenzoic acid using a borane-tetrahydrofuran complex.

Experimental Protocol:

-

Dissolve 3-Bromo-4-methylbenzoic acid (20.70 g, 81.82 mmol) in 250 mL of tetrahydrofuran (THF) and cool the solution to 0°C.

-

Slowly add 164 mL of a 1.0 M solution of borane-THF complex under stirring.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.

-

Quench the reaction by adding 100 mL of a saturated sodium carbonate solution.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure (0.8 mbar) at 90°C to yield (3-Bromo-4-methylphenyl)methanol as a colorless liquid (16.30 g, 99% yield).[2]

Synthesis from Methyl 3-bromo-4-methoxybenzoate

An alternative method involves the reduction of methyl 3-bromo-4-methoxybenzoate using diisobutylaluminum hydride (DIBAL-H).

Experimental Protocol:

-

Dissolve methyl 3-bromo-4-methoxybenzoate (2.00 g, 8.16 mmol) in 20 mL of THF and cool the solution to -78°C.

-

Slowly add 20.4 mL of a 1.00 M solution of DIBAL-H in hexane.

-

Stir the reaction mixture at -78°C for 30 minutes, then warm to 0°C and stir for an additional 30 minutes.

-

Quench the reaction at -78°C by the dropwise addition of 10 mL of methanol, followed by 16 mL of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and 20 mL of ethyl acetate.

-

Stir the mixture at room temperature for 2 hours.

-

Separate the aqueous layer and extract it with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting product by silica gel column chromatography using a hexane/ethyl acetate (2:1) eluent to afford (3-Bromo-4-methoxyphenyl)methanol as a colorless solid (1.73 g, 98% yield).[1]

Spectroscopic Data

Characterization of (3-Bromo-4-methoxyphenyl)methanol is typically performed using nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (300 MHz, CDCl₃): δ 7.57 (d, J=2.2Hz, 1H, Ar-H), 7.27 (dd, J=8.6, 2.2Hz, 1H, Ar-H), 6.88 (d, J=8.6Hz, 1H, Ar-H), 4.61 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃).[1]

¹³C NMR (75MHz, CDCl₃): δ 155.5 (Ar-C), 134.6 (Ar-C), 132.4 (Ar-C), 112.0 (Ar-CH), 111.8 (Ar-CH), 64.4 (CH₂), 56.4 (OCH₃).[1]

Experimental and logical Workflows

The synthesis of (3-Bromo-4-methoxyphenyl)methanol from methyl 3-bromo-4-methoxybenzoate can be visualized as a sequential workflow.

Caption: Workflow for the synthesis of (3-Bromo-4-methoxyphenyl)methanol.

Conclusion

While the definitive crystal structure of (3-Bromo-4-methoxyphenyl)methanol remains to be determined, this guide provides essential information for its synthesis and characterization. The detailed experimental protocols and spectroscopic data presented herein are valuable resources for chemists and pharmaceutical scientists. Further research, particularly single-crystal X-ray diffraction studies, would be beneficial to fully elucidate the three-dimensional structure and intermolecular interactions of this compound, which could provide deeper insights for its application in materials science and drug design.

References

Reactivity Profile of (3-Bromo-4-methoxyphenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of the benzylic alcohol, (3-Bromo-4-methoxyphenyl)methanol. The document details key transformations including oxidation, reduction, substitution, and etherification/esterification reactions. By summarizing available quantitative data and providing detailed experimental protocols for analogous reactions, this guide serves as a critical resource for researchers leveraging this versatile building block in organic synthesis and drug development. The electronic properties of the bromo and methoxy substituents significantly influence the reactivity of the benzylic alcohol, a central theme explored herein.

Introduction

(3-Bromo-4-methoxyphenyl)methanol is a valuable intermediate in organic synthesis, featuring a reactive benzylic alcohol functional group and a substituted aromatic ring. The presence of an electron-withdrawing bromine atom and an electron-donating methoxy group at positions meta and para to the hydroxymethyl group, respectively, imparts a unique electronic character to the molecule. This substitution pattern influences the reactivity of the benzylic alcohol and the aromatic ring, making it a versatile precursor for the synthesis of a wide range of molecular architectures, including those with potential pharmaceutical applications. This guide will systematically explore the key chemical transformations of this compound.

Synthesis of (3-Bromo-4-methoxyphenyl)methanol

The primary synthetic route to (3-Bromo-4-methoxyphenyl)methanol involves the reduction of the corresponding aldehyde or carboxylic acid.

Experimental Protocol: Reduction of 3-Bromo-4-methoxybenzaldehyde

A common method for the synthesis of (3-Bromo-4-methoxyphenyl)methanol is the reduction of 3-bromo-4-methoxybenzaldehyde using a mild reducing agent such as sodium borohydride.

DOT Script for Synthesis Workflow:

Caption: Workflow for the synthesis of (3-Bromo-4-methoxyphenyl)methanol.

Methodology:

-

Dissolution: 3-Bromo-4-methoxybenzaldehyde (1.0 eq) is dissolved in methanol.

-

Reduction: The solution is cooled to 0°C, and sodium borohydride (1.0-1.5 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

-

Work-up: The reaction is quenched by the addition of water. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford (3-Bromo-4-methoxyphenyl)methanol.

Reactivity of the Benzylic Alcohol

The benzylic alcohol functionality in (3-Bromo-4-methoxyphenyl)methanol is the primary site of reactivity, undergoing oxidation, reduction, and substitution reactions.

Oxidation

The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 3-bromo-4-methoxybenzaldehyde, or further to the carboxylic acid, 3-bromo-4-methoxybenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

| Reaction | Reagent | Product | Yield (%) | Reference |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 3-Bromo-4-methoxybenzaldehyde | Typically high | General method for benzylic alcohols[1][2][3] |

| Oxidation to Aldehyde | Manganese dioxide (MnO₂) | 3-Bromo-4-methoxybenzaldehyde | Good to excellent for benzylic alcohols | General method for benzylic alcohols[4][5][6][7] |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 3-Bromo-4-methoxybenzoic acid | Typically high | General method for benzylic alcohols |

| Catalytic Oxidation | Pt nanoparticles, O₂ | 3-Bromo-4-methoxybenzaldehyde | High for substituted benzyl alcohols[8] | Catalytic method for benzylic alcohols[8] |

DOT Script for Oxidation Pathways:

Caption: Oxidation pathways of the benzylic alcohol.

Experimental Protocol: Oxidation to Aldehyde with PCC (General)

-

Suspension: Pyridinium chlorochromate (PCC) (1.5 eq) is suspended in dichloromethane (DCM).

-

Addition: A solution of (3-Bromo-4-methoxyphenyl)methanol (1.0 eq) in DCM is added to the suspension.

-

Reaction: The mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated to yield the crude aldehyde, which can be further purified by chromatography.[1][2][3]

Reduction

The benzylic alcohol can be reduced to the corresponding methyl group, yielding 3-bromo-4-methoxytoluene. This transformation is typically achieved through catalytic hydrogenation or using ionic hydrogenation conditions.

| Reaction | Reagent/Catalyst | Product | Yield (%) | Reference |

| Deoxygenation | H₂, Pd/C | 3-Bromo-4-methoxytoluene | Typically high for benzylic alcohols | General method[9] |

| Ionic Hydrogenation | Triethylsilane, Trifluoroacetic acid | 3-Bromo-4-methoxytoluene | Good to excellent for benzylic alcohols | General method |

DOT Script for Reduction Pathway:

Caption: Reduction of the benzylic alcohol to a methyl group.

Experimental Protocol: Catalytic Hydrogenation (General)

-

Setup: (3-Bromo-4-methoxyphenyl)methanol (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.

-

Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the product.

Substitution Reactions

The hydroxyl group of the benzylic alcohol can be substituted by various nucleophiles, typically after activation to a better leaving group.

| Reaction | Reagent | Product | Yield (%) | Reference |

| Bromination | PBr₃ or HBr | 3-Bromo-4-methoxybenzyl bromide | Typically high | General method for benzylic alcohols |

| Chlorination | SOCl₂ | 3-Bromo-4-methoxybenzyl chloride | Typically high | General method for benzylic alcohols |

Experimental Protocol: Conversion to Benzyl Bromide (General)

-

Reaction: (3-Bromo-4-methoxyphenyl)methanol (1.0 eq) is dissolved in a dry, non-polar solvent (e.g., diethyl ether). The solution is cooled to 0°C, and phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise.

-

Stirring: The reaction is stirred at 0°C for 1 hour and then at room temperature for an additional 1-2 hours.

-

Work-up: The reaction is carefully quenched with ice water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude benzyl bromide.

Ether and Ester Formation

The benzylic alcohol readily undergoes etherification and esterification reactions under appropriate conditions.

| Reaction | Reagent | Product Type | Yield (%) | Reference |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH) | Benzyl ether | Good to excellent | General method[10] |

| Fischer Esterification | Carboxylic acid, Acid catalyst | Benzyl ester | Typically high | General method[11][12][13] |

| Esterification | Acyl chloride or Anhydride, Base | Benzyl ester | Typically high | General method[14][15][16] |

DOT Script for Ether and Ester Formation:

Caption: General pathways for ether and ester synthesis.

Experimental Protocol: Williamson Ether Synthesis (General)

-

Alkoxide Formation: To a solution of (3-Bromo-4-methoxyphenyl)methanol (1.0 eq) in a dry aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH, 1.1 eq) is added carefully at 0°C. The mixture is stirred until hydrogen evolution ceases.

-

Alkylation: An alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq) is added, and the reaction is stirred at room temperature or with gentle heating until completion.

-

Work-up: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the ether.

Experimental Protocol: Esterification with Acetic Anhydride (General)

-

Reaction: (3-Bromo-4-methoxyphenyl)methanol (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) with a base such as pyridine or triethylamine (1.2 eq).

-

Acylation: Acetic anhydride (1.2 eq) is added dropwise at 0°C. The reaction is then stirred at room temperature until completion.[14]

-

Work-up: The reaction is diluted with water and extracted with an organic solvent. The organic layer is washed with dilute acid (to remove the base), saturated sodium bicarbonate, and brine, then dried and concentrated.

Reactivity of the Aromatic Ring

While the primary focus is the benzylic alcohol, the aromatic ring can also participate in reactions, most notably palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Conclusion

(3-Bromo-4-methoxyphenyl)methanol is a versatile building block with a rich and predictable reactivity profile. The benzylic alcohol can be selectively oxidized, reduced, or substituted to provide a range of valuable intermediates. Furthermore, the presence of the aryl bromide allows for further functionalization via cross-coupling reactions. The experimental protocols and reactivity data compiled in this guide provide a solid foundation for the effective utilization of this compound in complex organic synthesis and drug discovery programs. The interplay of the electronic effects of the bromo and methoxy substituents should always be a key consideration when planning synthetic transformations involving this molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Contact Support [mychemblog.com]

- 5. researchgate.net [researchgate.net]

- 6. Manganese(IV) oxide [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. ias.ac.in [ias.ac.in]

- 11. What is the esterification reaction equation of benzyl class 12 chemistry CBSE [vedantu.com]

- 12. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. homework.study.com [homework.study.com]

- 14. researchgate.net [researchgate.net]

- 15. iiste.org [iiste.org]

- 16. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of (3-Bromo-4-methoxyphenyl)methanol for the Synthesis of Biaryl Methanols

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with an organic halide or triflate.[3][4] The resulting biaryl structures are prevalent in a wide array of pharmaceuticals, natural products, and advanced materials.[5][6]

This application note details a protocol for the Suzuki-Miyaura coupling of (3-Bromo-4-methoxyphenyl)methanol with a generic arylboronic acid. The presence of the benzylic alcohol functionality in (3-Bromo-4-methoxyphenyl)methanol makes it a valuable building block for the synthesis of more complex molecules, including potential drug candidates. The mild reaction conditions of the Suzuki coupling are generally compatible with the alcohol group, minimizing the need for protecting group strategies.[7]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[1][8]

-

Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center.[1][8]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][8]

Experimental Protocol

Materials:

-

(3-Bromo-4-methoxyphenyl)methanol

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Bromo-4-methoxyphenyl)methanol (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv). Subsequently, add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl methanol.

Data Presentation

The following table summarizes the quantitative data for a typical Suzuki coupling reaction using (3-Bromo-4-methoxyphenyl)methanol and phenylboronic acid.

| Parameter | Value |

| (3-Bromo-4-methoxyphenyl)methanol | 1.0 mmol (217.06 mg) |

| Phenylboronic acid | 1.2 mmol (146.32 mg) |

| Palladium(II) acetate | 0.02 mmol (4.49 mg) |

| Triphenylphosphine | 0.08 mmol (20.98 mg) |

| Potassium Carbonate | 2.0 mmol (276.42 mg) |

| 1,4-Dioxane | 8 mL |

| Water | 2 mL |

| Reaction Temperature | 90 °C |

| Reaction Time | 4-12 h |

| Expected Yield | 85-95% |

Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

(3-Bromo-4-methoxyphenyl)methanol: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

(3-Bromo-4-methoxyphenyl)methanol , a readily available aromatic alcohol, serves as a crucial starting material and intermediate in the synthesis of a diverse array of complex organic molecules. Its strategic placement of a bromo, a methoxy, and a hydroxymethyl group on the phenyl ring allows for a wide range of chemical transformations, making it a valuable tool for researchers in medicinal chemistry, drug development, and materials science. This document provides detailed application notes and experimental protocols for the utilization of (3-Bromo-4-methoxyphenyl)methanol in several key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of (3-Bromo-4-methoxyphenyl)methanol provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular scaffolds found in many biologically active compounds and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. (3-Bromo-4-methoxyphenyl)methanol can be coupled with a variety of boronic acids or their esters to generate substituted biphenyl derivatives.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides

| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85-95 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 80-92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-88 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried round-bottom flask containing a magnetic stir bar, add (3-Bromo-4-methoxyphenyl)methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of toluene and ethanol (0.2 M).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl methanol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. (3-Bromo-4-methoxyphenyl)methanol can be reacted with a variety of primary or secondary amines to introduce a nitrogen-containing functional group.

Table 2: Representative Buchwald-Hartwig Amination Reactions of Aryl Bromides

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-95 |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 75-90 |

| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 82-94 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube under an inert atmosphere, combine (3-Bromo-4-methoxyphenyl)methanol (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.).

-

Add anhydrous, degassed solvent (e.g., toluene, 0.2 M).

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the desired N-aryl or N-alkyl aminobenzyl alcohol.[1]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction provides access to arylalkynes, which are valuable intermediates in organic synthesis.

Table 3: Representative Sonogashira Coupling Reactions of Aryl Bromides

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 60 | 80-92 |

| 3 | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 80 | 78-90 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk flask under an inert atmosphere, add (3-Bromo-4-methoxyphenyl)methanol (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).

-

Add an anhydrous solvent (e.g., THF, 0.2 M) and a suitable base (e.g., triethylamine, 3.0 equiv.).

-

Add the terminal alkyne (1.2 equiv.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the desired arylalkyne.

Functional Group Transformations

The hydroxyl and methoxy groups of (3-Bromo-4-methoxyphenyl)methanol also allow for a variety of functional group interconversions, further expanding its synthetic utility.

Oxidation to 3-Bromo-4-methoxybenzaldehyde

The primary alcohol functionality can be selectively oxidized to the corresponding aldehyde, 3-Bromo-4-methoxybenzaldehyde, a versatile intermediate for the synthesis of various bioactive molecules, including chalcones and combretastatin analogues.[2]

Table 4: Oxidation of Benzyl Alcohols to Benzaldehydes

| Entry | Oxidizing Agent | Solvent | Temp (°C) | Yield (%) |

| 1 | MnO₂ | Dichloromethane | RT | 85-95 |

| 2 | PCC | Dichloromethane | RT | 80-90 |

| 3 | Dess-Martin Periodinane | Dichloromethane | RT | 90-98 |

Experimental Protocol: Oxidation using Manganese Dioxide (MnO₂)

-

To a stirred solution of (3-Bromo-4-methoxyphenyl)methanol (1.0 equiv.) in a suitable solvent such as dichloromethane (0.1 M), add activated manganese dioxide (5.0-10.0 equiv.).

-

Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-Bromo-4-methoxybenzaldehyde, which can often be used in the next step without further purification. If necessary, purify by column chromatography.

Williamson Ether Synthesis

The hydroxyl group of (3-Bromo-4-methoxyphenyl)methanol can be alkylated via the Williamson ether synthesis to form a variety of ether derivatives. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[3]

Table 5: Williamson Ether Synthesis with Benzyl Alcohols

| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Methyl iodide | NaH | THF | 0 to RT | 90-98 |

| 2 | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 85-95 |

| 3 | Allyl bromide | NaH | DMF | 0 to RT | 88-96 |

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

To a stirred suspension of a strong base such as sodium hydride (1.2 equiv.) in an anhydrous solvent like THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of (3-Bromo-4-methoxyphenyl)methanol (1.0 equiv.) in the same solvent dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired ether.[3]

Applications in the Synthesis of Bioactive Molecules

(3-Bromo-4-methoxyphenyl)methanol and its derivatives are valuable precursors for the synthesis of various biologically active compounds, including potential anticancer and anti-inflammatory agents.

Synthesis of Combretastatin Analogues

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization. The aldehyde derivative, 3-Bromo-4-methoxybenzaldehyde, can be used in Wittig-type reactions to construct the stilbene core of combretastatin analogues. Subsequent cross-coupling reactions on the bromo-substituted ring can then be used to introduce further diversity.

Synthesis of Chalcone Derivatives

Chalcones are precursors to flavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 3-Bromo-4-methoxybenzaldehyde can undergo Claisen-Schmidt condensation with various acetophenones to produce a library of chalcone derivatives.

Modulation of Inflammatory Signaling Pathways

Derivatives of (3-Bromo-4-methoxyphenyl)methanol have been investigated for their potential to modulate inflammatory signaling pathways. For instance, benzophenone derivatives have shown inhibitory activity against the NF-κB signaling pathway, a key regulator of inflammation.[2] The versatile chemistry of (3-Bromo-4-methoxyphenyl)methanol allows for the synthesis of a wide range of analogs that can be screened for their effects on inflammatory pathways like NF-κB and MAPK.

References

Application Notes: A Plausible Synthetic Route to Vilanterol Commencing from (3-Bromo-4-methoxyphenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vilanterol is a long-acting β2-adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] Its therapeutic effect is derived from the stimulation of intracellular adenylyl cyclase, which elevates cyclic AMP levels, leading to the relaxation of bronchial smooth muscle.[2][3] This document outlines a plausible and detailed synthetic pathway to (R)-Vilanterol, starting from the readily available building block, (3-Bromo-4-methoxyphenyl)methanol. The proposed synthesis involves a multi-step sequence, including oxidation, asymmetric Strecker synthesis, functional group transformations, and final assembly of the side chain. Each key step is accompanied by a detailed experimental protocol and a summary of expected quantitative data.

Overall Synthetic Scheme

The proposed synthetic route is depicted below, outlining the transformation of (3-Bromo-4-methoxyphenyl)methanol into the final active pharmaceutical ingredient, Vilanterol.

Caption: Proposed synthetic pathway for Vilanterol.

Experimental Protocols

Step 1: Oxidation of (3-Bromo-4-methoxyphenyl)methanol to 3-Bromo-4-methoxybenzaldehyde

This initial step involves the selective oxidation of the primary alcohol to an aldehyde.

-

Methodology: To a stirred solution of (3-Bromo-4-methoxyphenyl)methanol (1.0 eq) in dichloromethane (DCM, 10 volumes), pyridinium chlorochromate (PCC, 1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-3 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.